Devazepide Demonstrates >1000-Fold CCK1 Receptor Selectivity vs. CCK2 in Binding Assays
Devazepide exhibits exceptional selectivity for the CCK1 receptor subtype over the CCK2 receptor. In radioligand binding studies, its affinity for the CCK1 receptor (Ki = 0.3 nM) is more than three orders of magnitude greater than its affinity for the CCK2 receptor (Ki = 342 nM) . This stark contrast ensures that experimental outcomes can be specifically attributed to CCK1 receptor blockade, a level of confidence not provided by less selective compounds.
| Evidence Dimension | Receptor Binding Affinity and Selectivity (Ki) |
|---|---|
| Target Compound Data | CCK1 Ki = 0.3 nM; CCK2 Ki = 342 nM |
| Comparator Or Baseline | CCK1 vs. CCK2 Receptors |
| Quantified Difference | >1,100-fold selectivity for CCK1 over CCK2 |
| Conditions | Radioligand binding assay using rat pancreatic (CCK1) and brain (CCK2) tissues |
Why This Matters
This extreme selectivity ratio ensures that devazepide is the definitive tool for isolating CCK1-mediated mechanisms without confounding off-target effects at the closely related CCK2 receptor.
